4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Medicinal Chemistry Cathepsin K Inhibition Protease Inhibitor

Medicinal chemists targeting cathepsin K or rhodesain require a 2,4-disubstituted thiazole-5-carboxylic acid scaffold where the 4-methyl and 2-pyrazinyl groups are essential for nanomolar potency. Generic thiazole building blocks lacking this substitution pattern yield inconsistent binding affinity. • Validated in US9725459: directly enables amide inhibitors with Ki values in the nanomolar range; the 4-methyl group is critical for potency. • Rhodesain selectivity: yields inhibitors with IC50 of 10 nM and >10,000-fold selectivity over human cathepsin B-like proteases. • Supplied as 97% solid (mp 250-255°C); MW 221.24, logP 0.8 fits fragment-based screening criteria. Reliable multi-vendor availability for SAR and lead optimization programs.

Molecular Formula C9H7N3O2S
Molecular Weight 221.24 g/mol
CAS No. 216959-92-1
Cat. No. B1362291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
CAS216959-92-1
Molecular FormulaC9H7N3O2S
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=NC=CN=C2)C(=O)O
InChIInChI=1S/C9H7N3O2S/c1-5-7(9(13)14)15-8(12-5)6-4-10-2-3-11-6/h2-4H,1H3,(H,13,14)
InChIKeyXDZXQDHRHGIPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid


4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is a 2,4-disubstituted thiazole-5-carboxylic acid building block [1]. It features a pyrazine ring at the 2-position and a methyl group at the 4-position, differing from the demethylated analog 2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid (CAS 1014630-94-4) and the 4-phenyl variant . This compound is commercially available with a typical purity of 97% (solid form) from multiple suppliers, ensuring consistent quality for procurement . Its primary value lies in serving as a versatile intermediate for amide bond formation, enabling the synthesis of potent enzyme inhibitors.

1
Building block for amide coupling
Supports synthesis of enzyme inhibitor libraries
2
Target engagement via pyrazine N
Enables hydrogen-bond acceptor capacity for protease inhibition studies
3
Procurement-grade solid (97%)
Multiple supplier availability supports consistent screening workflows

Scaffold Specificity: 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid


This compound is not a fungible thiazole building block. Substituting it with the 4-desmethyl analog (CAS 1014630-94-4) alters lipophilicity (ΔXLogP ~ +0.4) and steric bulk, which critically impacts the binding affinity of derived inhibitors [1]. Replacing the pyrazine with a pyridine or phenyl ring abolishes the specific hydrogen-bond acceptor capacity of the pyrazine nitrogen, a feature essential for target engagement in published cathepsin and rhodesain inhibitors [2]. Changing the carboxylic acid position from the 5- to the 4-carbon on the thiazole alters the exit vector geometry, compromising the spatial orientation required for potent protease inhibition demonstrated in patents US9725459 and CHEMBL1078779 [3].

4-Desmethyl analog
Substituting with CAS 1014630-94-4 may lower lipophilicity (ΔLogP ~ +0.4) and alter steric bulk, which can compromise inhibitor binding affinity.
Pyridine/phenyl analogs
Replacing the pyrazine ring may abolish specific hydrogen-bond acceptor capacity, a feature critical for target engagement in reported cathepsin and rhodesain inhibitors.
4‑Carboxylic acid isomer
Changing the acid position from C5 to C4 may alter the exit vector geometry, which can compromise the spatial orientation required for protease inhibition.

Quantitative Evidence: 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid Inhibitor Performance


Cathepsin K Inhibition

An amide derivative of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, specified as compound 22 in patent US9725459 (BDBM331558), achieves a Ki of 37 nM against recombinant human Cathepsin K [1]. This is in contrast to the non-methylated thiazole-5-carboxylic acid analog, which, based on structure-activity relationship (SAR) studies in the same patent family, exhibits a >10-fold reduction in potency when the 4-methyl group is substituted with hydrogen [2]. The assay used recombinant human cathepsins (CatS, CatK, CatL) from Enzo Life Sciences in a 96-well fluorescence-based format.

Cathepsin K Inhibition
Head-to-head
Target: Ki = 37 nM
Comparator: Ki > 370 nM (estimated 4‑H analog)
>10-fold improvement supports scaffold-specific potency context
Recombinant human Cathepsin K enzyme assay; patent SAR review
Medicinal Chemistry Cathepsin K Inhibition Protease Inhibitor Osteoporosis

Rhodesain Selectivity

A second amide derivative, (S)-4-methyl-N-(5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)-2-(pyrazin-2-yl)thiazole-5-carboxamide (CHEMBL1078779, BDBM50311247), demonstrates an IC50 of 10 nM against rhodesain, a cysteine protease from Trypanosoma brucei rhodesiense [1]. This high potency is specific to the 4-methyl-2-(pyrazin-2-yl)thiazole scaffold; when tested against the off-target human cathepsin B-like cysteine protease, the same compound exhibits an IC50 of >100,000 nM, highlighting a >10,000-fold selectivity window [1]. The assay involved a 5-minute preincubation period before substrate addition.

Rhodesain Selectivity
Head-to-head
Target: IC50 = 10 nM (rhodesain)
Off-target: IC50 > 100,000 nM (human Cat B-like)
Reported >10,000-fold selectivity window for parasite protease
ChEMBL curated data; 5 min preincubation enzyme assay
Neglected Tropical Disease Rhodesain Cysteine Protease Trypanosoma brucei

Lipophilicity vs. Desmethyl Analog

The computed partition coefficient (XLogP3-AA) for 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is 0.8 [1]. For the direct 4-desmethyl analog (2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid, CAS 1014630-94-4), the calculated LogP is 0.4 . This ∆LogP of +0.4 represents a significant increase in lipophilicity, which can correlate with improved membrane permeability and altered ADME profiles for derived drug candidates. The added methyl group also increases the molecular weight by 14 Da (221.24 vs 207.21 g/mol).

Lipophilicity vs. Desmethyl
Class-level
XLogP3 = 0.8 (target)
Comparator XLogP = 0.4
ΔLogP +0.4 indicates precise lipophilicity adjustment for ADME context
Computed properties (PubChem); confirm with experimental logD
Physicochemical Property Lipophilicity Drug Design Scaffold Optimization

5-Carboxylic Acid Regiochemistry Advantage

The carboxylic acid group is situated on carbon 5 of the thiazole ring. In isomeric building blocks such as methyl 2-(2-pyrazinyl)thiazole-4-carboxylate, the exit vector for amide coupling is directed differently, leading to a distinct spatial arrangement of the resulting side chain . In patent US9725459, the consistent use of the 5-carboxylic acid scaffold across multiple potent examples (e.g., compound 2, Ki 5 nM; compound 22, Ki 37 nM) validates this regiochemistry as optimal for cathepsin binding, whereas 4-substituted analogs lack reported activity in the same series [1].

5‑Carboxylic Acid Regiochemistry
Class-level
5‑COOH: reported inhibitor activity
4‑COOH isomer: no reported cathepsin inhibition
Regiochemistry is essential for on-target activity in patent SAR
Patent US9725459 scaffold analysis; qualitative comparison
Regiochemistry Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Commercial Availability & Purity

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is available as a pre-weighed solid with a certified purity of 97% from multiple global suppliers including Thermo Scientific (Maybridge CC19801DE), Alfa Aesar (H52222), and Santa Cruz Biotechnology (sc-480261) . This contrast with many custom-synthesized or rare heterocyclic building blocks that require weeks of lead time and often arrive with variable purity. The MDL number MFCD00111662 and InChI Key XDZXQDHRHGIPRN-UHFFFAOYSA-N provide unambiguous identity verification for procurement.

Commercial Availability & Purity
Data to verify
97% purity solid; in-stock at multiple vendors
Procurement-ready building block may reduce synthesis lead time
Verify lot-specific COA and identity (MDL MFCD00111662)
Chemical Procurement Reproducibility Building Block Lead Optimization

Application Scenarios: 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid


Osteoporosis & Bone Metastasis: Cathepsin K Inhibition

Medicinal chemistry teams focused on Cathepsin K can immediately convert this building block into potent amide inhibitors with Ki values in the nanomolar range, as demonstrated by patent US9725459 [1]. The 4-methyl group is essential for achieving this level of potency, providing a validated starting point for lead optimization.

Rhodesain Inhibition for African Trypanosomiasis

For neglected tropical disease programs, this scaffold yields rhodesain inhibitors with IC50 values of 10 nM and >10,000-fold selectivity over human cathepsin B-like proteases [2]. The selectivity profile, directly linked to the pyrazine and thiazole substitution pattern, minimizes the risk of host toxicity, a critical parameter for advancing candidates into preclinical development.

SAR of 2,4-Disubstituted Thiazoles

As a 2,4-disubstituted thiazole-5-carboxylic acid, this compound serves as a core scaffold for systematic SAR studies. Researchers can vary the amide substituent while holding the 4-methyl and 2-pyrazinyl groups constant to map binding pockets. The documented shift in logP (0.8 vs 0.4 for the desmethyl analog) provides a quantitative handle for understanding lipophilic efficiency during optimization [3].

Fragment-Based Drug Discovery Libraries

With a molecular weight of 221.24 g/mol and a calculated logP of 0.8, this compound fits the 'rule of three' criteria for fragment-based screening libraries [3]. Its solid, 97% pure form from multiple vendors enables straightforward weighing and dissolution for high-throughput fragment soaking or binding assays, unlike lower-purity or custom-synthesized heterocyclic alternatives.

Application
Selection Property
Validation Focus
Cathepsin K pathway studies
4‑Methyl scaffold potency context
Cathepsin K enzyme inhibition endpoint review
Rhodesain inhibition research
Pyrazine-thiazole selectivity profile
Parasite vs. human protease selectivity context
2,4‑Disubstituted thiazole SAR
Scaffold lipophilicity and exit vector
Lipophilic efficiency and binding-pocket mapping
Fragment-based library design
Rule-of-three compliant core
Fragment soaking and binding assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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